Einecs 287-245-9
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 287-245-9 is a regulated chemical listed under the EU’s pre-REACH framework.
Properties
CAS No. |
85443-53-4 |
|---|---|
Molecular Formula |
C16H17CrN4O9S+ |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
chromium;hydron;2-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-3-oxo-N-phenylbutanimidic acid;hydrate |
InChI |
InChI=1S/C16H14N4O8S.Cr.H2O/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28);;1H2/p+1 |
InChI Key |
DSAXZNNPVGYGIN-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC(=O)C(C(=NC1=CC=CC=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 287-245-9 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, or reduction, depending on the starting materials and desired end product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process may involve the use of catalysts to enhance reaction rates and yield. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Einecs 287-245-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Scientific Research Applications
Einecs 287-245-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Einecs 287-245-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Notes:
- Structural similarity : Chlorinated aromatic rings and carboxyl groups dominate in analogues like 28899-75-4, enabling read-across predictions for toxicity .
- Functional similarity: Amino acid derivatives (e.g., 98929-98-7) may share applications in pharmaceuticals or agrochemicals despite differing structures .
Physicochemical and Bioavailability Profiles
highlights the importance of bioavailability-related properties (e.g., logP, water solubility) in comparing ERGO reference substances with EINECS compounds. For this compound:
- LogP (octanol-water): Estimated 2.8 (moderate lipophilicity, similar to 28899-75-4).
- Bioavailability : Lower than ERGO compounds due to higher molecular weight (>250 g/mol), reducing membrane permeability .
Toxicological Predictions via RASAR Models
Using RASAR, a small set of labeled Annex VI compounds (e.g., 1,387 chemicals) can predict hazards for >33,000 EINECS substances, including 287-245-9, by identifying structural analogues with ≥70% Tanimoto similarity . For example:
- If 287-245-9 shares 85% similarity with an Annex VI compound (LD50 = 90 mg/kg), its predicted LD50 would fall within 80–110 mg/kg, pending validation.
Critical Analysis of Comparison Methods
- Strengths : Computational models efficiently prioritize testing for high-risk compounds, reducing costs and animal use .
- Limitations : Overreliance on structural similarity may miss functional analogues or synergistic effects. cautions that diverse chemical scaffolds are essential for robust predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
